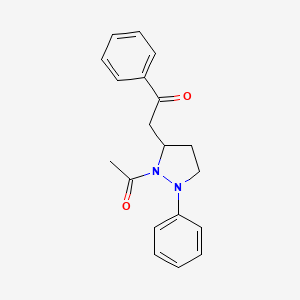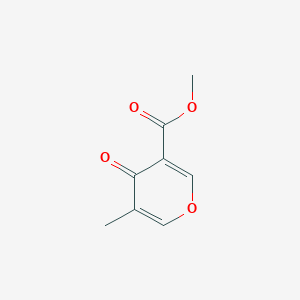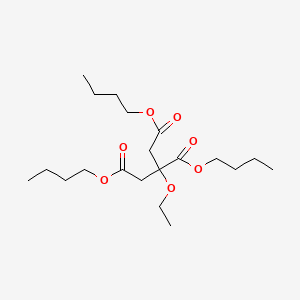
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylate esters It is characterized by the presence of three carboxylate groups attached to a propane backbone, with an ethoxy group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with butanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, where they come into contact with the catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and butanol/ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.
Medicine: Investigated for its potential pharmacological properties and as a component in drug formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of tributyl 2-ethoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
Tributyl 2-acetoxypropane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of an ethoxy group.
Tributyl citrate: Lacks the ethoxy group and has a simpler structure.
Acetyl tributyl citrate: Contains an acetyl group and is used as a plasticizer.
Uniqueness
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its performance as a plasticizer and its interactions in biological systems compared to similar compounds.
特性
CAS番号 |
145441-21-0 |
|---|---|
分子式 |
C20H36O7 |
分子量 |
388.5 g/mol |
IUPAC名 |
tributyl 2-ethoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H36O7/c1-5-9-12-24-17(21)15-20(27-8-4,19(23)26-14-11-7-3)16-18(22)25-13-10-6-2/h5-16H2,1-4H3 |
InChIキー |
XCGUATDSCRFVNO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


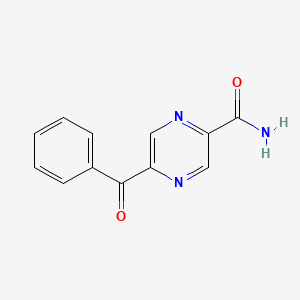
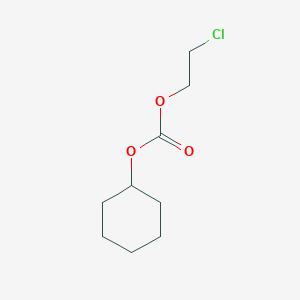
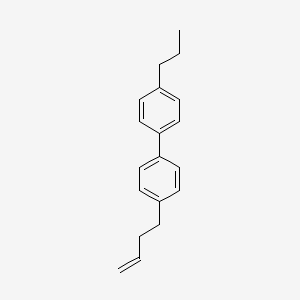
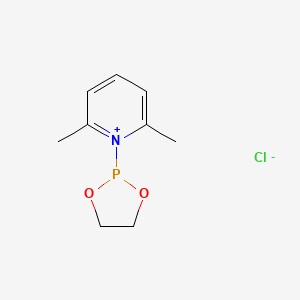

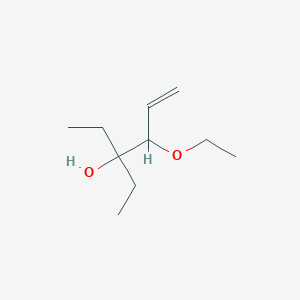
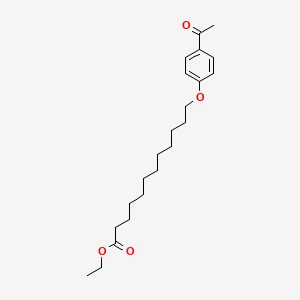
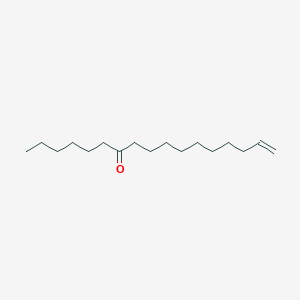
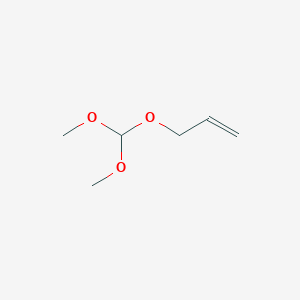
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
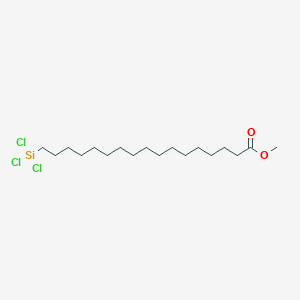
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
